molecular formula C15H11ClN4O B11977020 N'-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11977020
M. Wt: 298.73 g/mol
InChI Key: XYFWUBUCYZCKER-UFWORHAWSA-N
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Description

N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzylidene group, and a carbohydrazide moiety, which collectively contribute to its distinctive chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the carbohydrazide moiety.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Studied for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Employed in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:

    N’-(4-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide: Similar structure but with a chlorine atom at the para position, which may influence its reactivity and biological activity.

    N’-(3-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

    N’-(3-Methylbenzylidene)-1H-benzimidazole-6-carbohydrazide: Features a methyl group instead of chlorine, which can affect its steric and electronic characteristics.

These comparisons highlight the uniqueness of N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide in terms of its specific substituents and their impact on the compound’s overall behavior and applications.

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H11ClN4O/c16-12-3-1-2-10(6-12)8-19-20-15(21)11-4-5-13-14(7-11)18-9-17-13/h1-9H,(H,17,18)(H,20,21)/b19-8+

InChI Key

XYFWUBUCYZCKER-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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